17beta-Estradiol17-hemisuccinate
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Overview
Description
17beta-Estradiol17-hemisuccinate is a derivative of 17beta-estradiol, a potent estrogen steroid hormone. This compound is often used in scientific research due to its ability to selectively bind to estrogen receptors, making it a valuable tool for studying estrogenic activity in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol17-hemisuccinate typically involves the esterification of 17beta-estradiol with succinic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Chemical Reactions Analysis
Types of Reactions: 17beta-Estradiol17-hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Various substituents can be introduced to the molecule to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
17beta-Estradiol17-hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate estrogen receptor signaling pathways and their effects on cellular functions.
Medicine: Utilized in pharmacological studies to develop and test new drugs targeting estrogen receptors.
Industry: Applied in the development of biosensors and diagnostic tools for detecting estrogenic compounds in environmental and clinical samples
Mechanism of Action
The mechanism of action of 17beta-Estradiol17-hemisuccinate involves its binding to estrogen receptors (ERs), specifically ESR1 and ESR2. Upon binding, the compound induces the translocation of these receptors to the cell membrane, leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation results in various cellular responses, including proliferation and differentiation .
Comparison with Similar Compounds
17beta-Estradiol: The parent compound, widely studied for its estrogenic activity.
17alpha-Ethinylestradiol: A synthetic derivative with enhanced oral bioavailability, commonly used in contraceptives.
Uniqueness of 17beta-Estradiol17-hemisuccinate: What sets this compound apart is its ability to selectively stain estrogen receptor-rich cells, making it a powerful tool for imaging and diagnostic applications. Additionally, its water solubility enhances its utility in various experimental setups .
Properties
Molecular Formula |
C22H28O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,19?,22-/m0/s1 |
InChI Key |
YJPIDPAGJSWWBE-RTRRFCSQSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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